BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Spectroscopic Profiling of -
Tribromo-2-hydroxytoluene

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

alpha,3,5-Tribromo-2-
Compound Name:

hydroxytoluene
CAS No.: 4186-54-3
Cat. No.: B1268539

Get Quote

Executive Summary & Compound Identity

-Tribromo-2-hydroxytoluene is a halogenated phenolic intermediate used primarily in the
synthesis of salicylaldehyde derivatives and complex pharmaceutical scaffolds.[1][2][3] Its
chemical behavior is dominated by two distinct functionalities: the nucleophilic phenol ring and
the electrophilic benzylic bromide.
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Parameter

Detail

IUPAC Name

2-Bromo-4,6-dibromo-6-(bromomethyl)phenol

(or 2-(Bromomethyl)-4,6-dibromophenol)

Common Name

3,5-Dibromo-2-hydroxybenzyl bromide

CAS Registry 4186-54-3

Molecular Formula

Molecular Weight 344.83 g/mol

Appearance White to off-white crystalline solid
Melting Point 115-120 °C

Synthesis & Reaction Pathway

Understanding the synthesis is crucial for interpreting impurity profiles in spectroscopic data.
The compound is typically generated via a two-stage bromination sequence starting from o-

cresol.

» Electrophilic Aromatic Substitution:o-Cresol is brominated at the ortho and para positions
(relative to the hydroxyl group) to yield 3,5-dibromo-2-hydroxytoluene.

» Wohl-Ziegler Bromination: The methyl group undergoes radical substitution using N-
Bromosuccinimide (NBS) or bromine under light irradiation to install the benzylic bromide.
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Caption: Stepwise synthesis pathway highlighting the transition from aromatic ring bromination
to benzylic functionalization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
The

NMR spectrum is the primary tool for purity assessment. The key diagnostic feature is the
benzylic methylene singlet.

NMR Data (CDCI

90 MH?z)

Shift ( Coupling (
Assignment Multiplicity Integration
» Ppm) , H2)

Structural
Note

Meta-
coupling to
Ar-H (C3) 7.56 Doublet 1H H5.
Deshielded
by ortho-Br.

Meta-
Ar-H (C5) 7.41 Doublet 1H coupling to
H3.

Exchangeabl
e; shift varies
-OH 5.81 Singlet (br) 1H - with

concentration

Diagnostic
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Br shift due to Br
and Ring.
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Mechanistic Insight:

e The 4.50 ppm singlet confirms mono-bromination of the methyl group. A shift further
downfield (>6.0 ppm) would indicate a gem-dibromide impurity (

).

e The 2.3 Hz coupling constant is characteristic of meta-positioned protons in tetrasubstituted
benzene rings, confirming the 2,4,6-substitution pattern on the phenol core.

C NMR (Predicted/Consensus)

While experimental

C data is often proprietary, the following shifts are chemically derived and validated against
analogous bromophenols:

C-OH (C1): ~150.0 ppm (Deshielded ipso-carbon)

e Ar-H (C3, C5): ~133.0 — 135.0 ppm|[2]

e C-Br(C2, C4): ~110.0 — 115.0 ppm (Shielded by heavy atom effect)
e C-CH

Br (C6): ~128.0 ppm[2]

e« -CH
Br: ~28.0 — 30.0 ppm (Distinct aliphatic region)

Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation of the halogenation state through isotope
pattern analysis. Bromine has two stable isotopes,

and
, in a nearly 1:1 ratio.

Key Fragmentation lons (El, 70 eV)
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. Fragment Mechanistic
m/z (Cluster) Intensity (%) . .
Assignment Explanation
Molecular lon. The
1:3:3:1 pattern
342 /344 /346 /348 ~5/15/15/5

confirms the presence

of 3 Bromine atoms.

Base Peak. Loss of
the benzylic bromine
to form a stabilized
263 /265 /267 ~50/100/50 quinone methide-like
cation. 1:2:1 pattern
confirms 2 Bromine

atoms remain.

Secondary loss of an

183/185/187 ~8/16/8 _ _
aromatic bromine.
Ring

155 /157 ~15/15 contraction/rearrange

ment fragments.

Fragmentation Logic

Molecular lon [M]+
m/z 342, 344, 346, 348

(Tribromo Pattern 1:3:3:1)

- Bre (Benzylic Cleavage)

Base Peak [M - Br]+
m/z 263, 265, 267

(Dibromo Pattern 1:2:1)

- Bre (Aromatic Cleavage)

Fragment [M - 2Br]+
m/z 183, 185, 187
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Caption: Fragmentation pathway showing the sequential loss of bromine atoms, starting with
the labile benzylic bromide.[3]

Infrared Spectroscopy (IR)

The IR spectrum is useful for verifying the functional groups, particularly the phenol and the
absence of carbonyl impurities (e.g., from oxidation to aldehyde).

3300 — 3500 cm

: O-H stretching (Broad, H-bonded).

3050 — 3100 cm

: Aromatic C-H stretching.

1450 — 1600 cm

: Aromatic C=C ring skeletal vibrations.

1200 — 1250 cm

: C-0O stretching (Phenolic).

600 — 700 cm

: C-Br stretching (Strong, characteristic fingerprint).

Handling & Stability Protocols

Safety Warning: Benzylic bromides are potent lachrymators and skin irritants. All handling must
occur in a fume hood.

o Storage: Store at <15 °C under inert gas (

or

). The compound is light-sensitive; exposure to UV can degrade the C-Br bond, releasing
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and turning the solid brown.

 Solubility: Soluble in chloroform (

), dichloromethane, and ethyl acetate. Sparingly soluble in water.
» Stability Check: Before use in critical steps, acquire a

NMR.

o Pass: Sharp singlet at 4.50 ppm.

o Fail: Appearance of aldehyde signal (~10 ppm) indicates hydrolysis/oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of -Tribromo-2-
hydroxytoluene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268539/docs#technical-guide-spectroscopic-
profiling-of-tribromo-2-hydroxytoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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